molecular formula C19H20N2O7 B15007030 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid

Cat. No.: B15007030
M. Wt: 388.4 g/mol
InChI Key: FUVYNXBTVVNTJC-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of both ethoxy and methoxy groups on the phenyl ring, as well as a nitrophenyl carbonyl group attached to an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Esterification: Formation of the ethoxy and methoxy groups on the phenyl ring.

    Amidation: Coupling of the nitrophenyl carbonyl group with an amino propanoic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anti-inflammatory: Investigation of its potential anti-inflammatory effects.

    Antimicrobial: Study of its antimicrobial properties against various pathogens.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Application in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid
  • 3-(4-Ethoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid

Uniqueness

The presence of both ethoxy and methoxy groups on the phenyl ring, along with the nitrophenyl carbonyl group, makes 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid unique. These functional groups can significantly influence the compound’s reactivity, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C19H20N2O7/c1-3-28-16-9-6-13(10-17(16)27-2)15(11-18(22)23)20-19(24)12-4-7-14(8-5-12)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

FUVYNXBTVVNTJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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